

# The Evolving Landscape of EGFR Inhibition: A Comparative Guide to 4th Generation TKIs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, particularly the C797S mutation following third-generation TKI therapy, has posed a significant clinical challenge. This has spurred the development of a new wave of inhibitors: the fourth-generation EGFR TKIs, designed specifically to overcome this resistance.

This guide provides a comparative overview of prominent fourth-generation EGFR TKIs based on available preclinical and early clinical data. It aims to serve as a resource for researchers and drug development professionals navigating this rapidly advancing field.

A Note on **EGFR-IN-17**: While the compound "**EGFR-IN-17**" is listed by some commercial suppliers as a potent EGFR inhibitor intended to overcome C797S-mediated resistance, there is a notable absence of publicly available, peer-reviewed scientific literature and detailed experimental data.[1] This lack of accessible information precludes a direct, evidence-based comparison with other agents in this guide. Therefore, this document will focus on fourthgeneration TKIs for which substantial preclinical and/or clinical data have been published.

## The Rise of Fourth-Generation EGFR TKIs

First and second-generation EGFR TKIs, such as gefitinib and afatinib, showed efficacy against sensitizing mutations like exon 19 deletions (Del19) and L858R.[2] However, resistance



commonly develops through the T790M "gatekeeper" mutation. Third-generation TKIs, exemplified by osimertinib, were designed to be effective against both sensitizing mutations and the T790M mutation.[2] Yet, acquired resistance to osimertinib frequently arises from the C797S mutation, which prevents the covalent bond formation essential for the mechanism of irreversible third-generation inhibitors.[2] Fourth-generation TKIs are being developed to specifically address this challenge, targeting EGFR triple mutations such as Del19/T790M/C797S and L858R/T790M/C797S.[2][3]

## **Comparative Preclinical Efficacy**

The primary goal of 4th generation TKIs is to potently inhibit EGFR variants harboring the C797S mutation while maintaining high selectivity over wild-type (WT) EGFR to minimize toxicity. The following tables summarize key preclinical data for several leading compounds.

Table 1: In Vitro Enzymatic Inhibition (IC<sub>50</sub>, nM)

| Compound   | Del19/T790<br>M/C797S | L858R/T790<br>M/C797S | WT EGFR | Selectivity<br>(WT/Mutant) | Reference |
|------------|-----------------------|-----------------------|---------|----------------------------|-----------|
| BLU-945    | 0.7                   | 0.5                   | 683     | >975-fold                  | [4][5]    |
| TQB3804    | 0.46                  | 0.13                  | 1.07    | ~2-8-fold                  | [6][7]    |
| BPI-361175 | 15                    | 34                    | -       | -                          | [8]       |

Lower IC<sub>50</sub> values indicate greater potency. Selectivity is a crucial parameter for a favorable therapeutic window.

## Table 2: In Vitro Cellular Activity (IC50, nM)



| Compound                         | Cell Line<br>(Mutation)                | IC50 (nM)            | Cell Line<br>(WT) | IC50 (nM) | Reference |
|----------------------------------|----------------------------------------|----------------------|-------------------|-----------|-----------|
| BLU-945                          | Ba/F3<br>(ex19del/T79<br>0M/C797S)     | 15                   | A431 (WT)         | 544       | [4][9]    |
| Ba/F3<br>(L858R/T790<br>M/C797S) | 6                                      | [9]                  |                   |           |           |
| TQB3804                          | Ba/F3 (d746-<br>750/T790M/C<br>797S)   | 26.8                 | A431 (WT)         | 147       | [6][7]    |
| JIN-A02                          | Ba/F3 (Triple<br>or Double<br>Mutants) | ~50                  | -                 | -         |           |
| BDTX-1535                        | Ba/F3<br>(ex19del/C79<br>7S)           | Potent<br>Inhibition | -                 | Sparing   | [10]      |

Cellular  $IC_{50}$  values reflect the inhibitor's ability to penetrate cells and inhibit the target in a more complex biological environment.

# **Early Clinical Development Snapshot**

Several fourth-generation TKIs have advanced into clinical trials, showing promising early signs of efficacy in patients who have developed resistance to third-generation inhibitors.

## **Table 3: Clinical Trial Overview**



| Compound  | Phase      | Key Findings                                                                                                                                                 | Clinical Trial ID | Reference    |
|-----------|------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|--------------|
| BLU-945   | Phase I/II | Antitumor activity alone and in combination with osimertinib.                                                                                                | NCT04862780       | [11]         |
| JIN-A02   | Phase I/II | Confirmed Partial Responses (PRs) at 50mg, 100mg, and 300mg doses, including reduction in brain metastases. Favorable tolerability with no DLTs up to 150mg. | NCT05394831       | [12][13][14] |
| BDTX-1535 | Phase I/II | ORR of 50% and DCR of 100% in 12 evaluable NSCLC patients. Brain-penetrant.                                                                                  | NCT05256290       | [11]         |
| TQB3804   | Phase I    | Ongoing                                                                                                                                                      | NCT04128085       | [8]          |

## **Visualizing Mechanisms and Workflows**

To better understand the context of fourth-generation EGFR TKI development, the following diagrams illustrate key concepts.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Validation & Comparative





- 1. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in nonsmall cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future -PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 11. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges Su Translational Cancer Research [tcr.amegroups.org]
- 12. A Phase 1/2 Study to Evaluate the Safety, Tolerability and PK of JIN-A02 in Patients With EGFR Mutant Advanced NSCLC [clin.larvol.com]
- 13. J INTS BIO Presents Interim Findings from Phase 1/2 Clinical Trial of 4th-Generation EGFR-TKI 'JIN-A02' in NSCLC: A Potential Breakthrough in Overcoming Acquired Resistance to Targeted Therapy BioSpace [biospace.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [The Evolving Landscape of EGFR Inhibition: A Comparative Guide to 4th Generation TKIs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829963#comparing-egfr-in-17-with-other-4th-genegfr-tkis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com